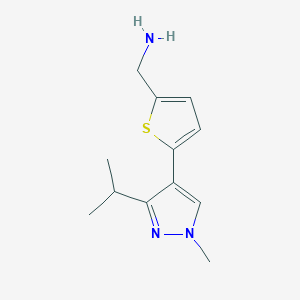
(5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine is a heterocyclic organic compound that features both pyrazole and thiophene rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The presence of the pyrazole ring, in particular, makes this compound interesting due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method is commonly used to introduce the pyrazole ring into the molecule. Additionally, the thiophene ring can be introduced through various cyclization reactions involving sulfur-containing precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiophene ring, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Scientific Research Applications
Chemistry
In chemistry, (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The pyrazole ring is known for its ability to interact with various biological targets, making this compound a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The pyrazole and thiophene rings are common motifs in many pharmaceutical agents, suggesting that this compound could serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets. The pyrazole ring can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of (5-(3-Isopropyl-1-methyl-1h-pyrazol-4-yl)thiophen-2-yl)methanamine lies in its combination of the pyrazole and thiophene rings. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
[5-(1-methyl-3-propan-2-ylpyrazol-4-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3S/c1-8(2)12-10(7-15(3)14-12)11-5-4-9(6-13)16-11/h4-5,7-8H,6,13H2,1-3H3 |
InChI Key |
LBVZVIMEGRMMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1C2=CC=C(S2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


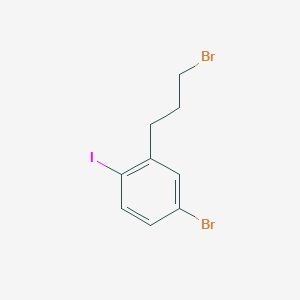
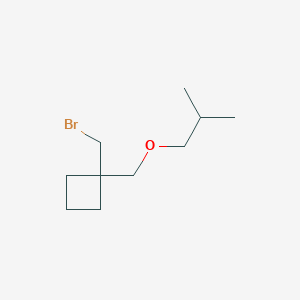
![2-[4-Chloro-2-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473259.png)

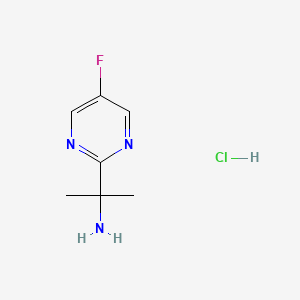
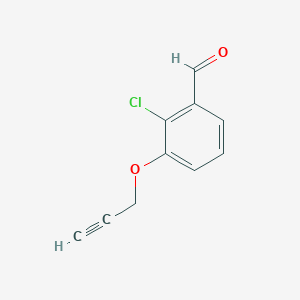
![1,1-Difluoro-7-oxa-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13473273.png)
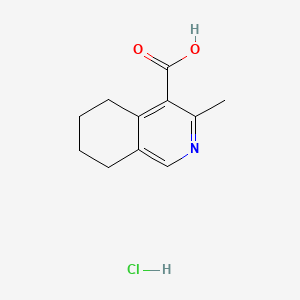
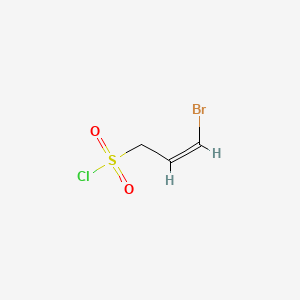

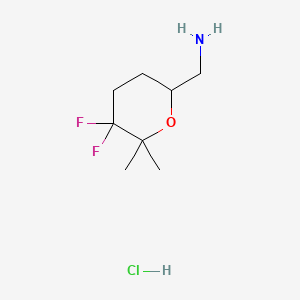
![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
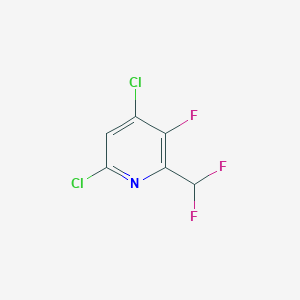
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)
